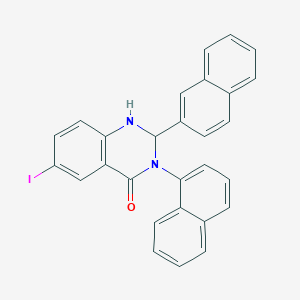![molecular formula C29H22I2N2O5 B10900915 4-({4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2,6-diiodophenoxy}methyl)benzoic acid](/img/structure/B10900915.png)
4-({4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2,6-diiodophenoxy}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-{[(E)-2-(2-HYDROXY-2,2-DIPHENYLACETYL)HYDRAZONO]METHYL}-2,6-DIIODOPHENOXY)METHYL]BENZOIC ACID is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure characterized by the presence of hydroxy, diphenylacetyl, hydrazono, and diiodophenoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[(E)-2-(2-HYDROXY-2,2-DIPHENYLACETYL)HYDRAZONO]METHYL}-2,6-DIIODOPHENOXY)METHYL]BENZOIC ACID typically involves multiple steps:
Formation of the Hydrazone Intermediate: This step involves the reaction of 2,2-diphenylacetic acid with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Iodination: The intermediate is then subjected to iodination using iodine and a suitable oxidizing agent to introduce the diiodophenoxy groups.
Coupling Reaction: The iodinated intermediate is coupled with 4-formylbenzoic acid under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and hydrazono groups.
Reduction: Reduction reactions can target the hydrazono group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The primary product would be the corresponding amine.
Substitution: Products would vary depending on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying enzyme inhibition and protein-ligand interactions. It can be used to probe the activity of specific enzymes or to develop new biochemical assays.
Medicine
Medically, the compound has potential as a therapeutic agent due to its structural similarity to known pharmacophores. It may be investigated for its anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism by which 4-[(4-{[(E)-2-(2-HYDROXY-2,2-DIPHENYLACETYL)HYDRAZONO]METHYL}-2,6-DIIODOPHENOXY)METHYL]BENZOIC ACID exerts its effects is likely related to its ability to interact with specific molecular targets. The hydroxy and hydrazono groups can form hydrogen bonds with proteins, potentially inhibiting their activity. The diiodophenoxy groups may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic Acid: Shares the hydroxybenzoic acid core but lacks the complex substituents.
2,6-Diiodophenol: Contains the diiodophenol moiety but is simpler in structure.
Diphenylacetic Acid: Features the diphenylacetyl group but without the additional functional groups.
Uniqueness
What sets 4-[(4-{[(E)-2-(2-HYDROXY-2,2-DIPHENYLACETYL)HYDRAZONO]METHYL}-2,6-DIIODOPHENOXY)METHYL]BENZOIC ACID apart is its combination of multiple functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications, from synthetic chemistry to biomedical research.
Properties
Molecular Formula |
C29H22I2N2O5 |
|---|---|
Molecular Weight |
732.3 g/mol |
IUPAC Name |
4-[[4-[(E)-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]methyl]-2,6-diiodophenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C29H22I2N2O5/c30-24-15-20(16-25(31)26(24)38-18-19-11-13-21(14-12-19)27(34)35)17-32-33-28(36)29(37,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-17,37H,18H2,(H,33,36)(H,34,35)/b32-17+ |
InChI Key |
ZPKSZYJLPZGVGY-VTNSRFBWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC(=C(C(=C3)I)OCC4=CC=C(C=C4)C(=O)O)I)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC(=C(C(=C3)I)OCC4=CC=C(C=C4)C(=O)O)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B10900849.png)
![2-Amino-4-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B10900854.png)
![N'-{(E)-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B10900856.png)
![1,2,4-Triazin-5(4H)-one, 6-methyl-3-[N2-(2-oxo-2-phenylethylideno)hydrazino]-](/img/structure/B10900868.png)
![2-[(2,3-Difluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10900871.png)
![N-[6-phenyl-2-(trichloromethyl)pyrimidin-4-yl]benzamide](/img/structure/B10900875.png)

![4-cyano-2-fluoro-N'-[(E)-(4-phenoxyphenyl)methylidene]benzohydrazide](/img/structure/B10900888.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B10900907.png)
![2,5-Bis[5-(4-nitrophenyl)-2-furyl]-1,3,4-oxadiazole](/img/structure/B10900916.png)
![4-{[(E)-(5-benzylthiophen-2-yl)methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10900923.png)
![2-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B10900934.png)
![N-benzyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B10900937.png)
![4,4'-[(3,4-dimethoxyphenyl)methanediyl]bis[2-(1,3-benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one]](/img/structure/B10900940.png)
